6-(Aminomethyl)-2-methylbenzoxazole
Overview
Description
6-(Aminomethyl)-2-methylbenzoxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with an aminomethyl group at the 6-position and a methyl group at the 2-position. Benzoxazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-methylbenzoxazole typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methyl Group: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Aminomethylation: The aminomethyl group at the 6-position can be introduced through a Mannich reaction, where the benzoxazole is reacted with formaldehyde and a primary or secondary amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-(Aminomethyl)-2-methylbenzoxazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation Products: Oxides, quinones.
Reduction Products: Reduced benzoxazole derivatives.
Substitution Products: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Aminomethyl)-2-methylbenzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-2-methylbenzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the aminomethyl group, resulting in different chemical and biological properties.
6-Methylbenzoxazole: Lacks the aminomethyl group at the 6-position, affecting its reactivity and applications.
6-(Aminomethyl)benzoxazole: Lacks the methyl group at the 2-position, leading to variations in its chemical behavior.
Uniqueness
6-(Aminomethyl)-2-methylbenzoxazole is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLAUIGELJBQSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368311-33-4 | |
Record name | 6-(Aminomethyl)-2-methylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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